Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Catalog No.
S607377
CAS No.
120801-75-4
M.F
C5H9F3O4SSi
M. Wt
250.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acet...

CAS Number

120801-75-4

Product Name

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate

IUPAC Name

trimethylsilyl 2,2-difluoro-2-fluorosulfonylacetate

Molecular Formula

C5H9F3O4SSi

Molecular Weight

250.27 g/mol

InChI

InChI=1S/C5H9F3O4SSi/c1-14(2,3)12-4(9)5(6,7)13(8,10)11/h1-3H3

InChI Key

XHVSCKNABCCCAC-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OC(=O)C(F)(F)S(=O)(=O)F

Synonyms

trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Canonical SMILES

C[Si](C)(C)OC(=O)C(F)(F)S(=O)(=O)F

Synthesis and Characterization:

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a fluorinated organosulfur compound with the chemical formula C5H9F3O4SSi. While not as widely studied as other organosulfur compounds, it has been synthesized and characterized for its unique properties. The synthesis involves the reaction of trimethylsilyl difluoroacetate with fluorosulfonyl fluoride. [] The characterization of the synthesized compound is typically done using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry.

Potential Applications:

The limited research available on Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate suggests potential applications in various scientific research fields:

  • Organic Chemistry: Due to the presence of the trimethylsilyl (TMS) group, the compound can serve as a protecting group for carboxylic acids in organic synthesis. The TMS group can be readily removed under specific conditions, allowing for the regeneration of the free carboxylic acid functionality.
  • Material Science: The fluorinated nature of the molecule might make it a candidate for the development of new fluorinated materials with specific properties, such as improved thermal stability or unique electrical properties. However, further research is needed to explore this possibility.
  • Medicinal Chemistry: The combination of fluorine and sulfonyl groups in the molecule could potentially lead to interesting biological activities. However, there is no current research exploring this potential application.

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a specialized chemical compound notable for its unique structure and reactivity. Its molecular formula is C5H8F4O4S\text{C}_5\text{H}_8\text{F}_4\text{O}_4\text{S} with a molecular weight of approximately 250.27 g/mol. This compound features a trimethylsilyl group, which enhances its reactivity, particularly in organic synthesis. It is classified as a fluoroalkylation agent and is particularly useful in the preparation of difluorocyclopropenes and other fluorinated compounds .

The mechanism of action of TFDA involves the following steps []:

  • Thermal or Lewis acid activation: TFDA undergoes thermal or Lewis acid-mediated cleavage of the Si-C bond. This generates the difluorocarbene (:CF₂) and trimethylsilyl cation (Si(CH₃)₃⁺).
  • Carbene insertion: The highly reactive difluorocarbene inserts itself into a C-H bond of the substrate. The fluorine atoms form new σ-bonds with the carbon, while the hydrogen abstracts a fluorine from the difluorocarbene to form HF.

TFDA is a corrosive and irritant compound. It can cause skin and eye burns upon contact. It is also suspected to be a respiratory irritant [].

  • Safety precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling TFDA.

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate serves as a source of difluorocarbene, which is crucial in various organic transformations. It can react with alkenes and other nucleophiles to generate difluorinated products. For example, it has been successfully utilized in the synthesis of difluorocyclopropanes from n-butyl acrylate under specific conditions, yielding significant amounts of product . The compound's ability to generate difluoromethylene triphenylphosphonium ylide further highlights its versatility in synthetic organic chemistry .

While specific biological activity data for trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is limited, similar compounds in the class of difluorinated agents often exhibit interesting biological properties due to their unique electronic characteristics. These properties can influence interactions with biological macromolecules, potentially leading to applications in medicinal chemistry and drug design .

The synthesis of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate typically involves the reaction of appropriate silylating agents with fluorinated acetic acid derivatives. The method may also include the use of difluorocarbene sources under controlled conditions to ensure high yields and purity .

This compound finds applications primarily in organic synthesis as a fluoroalkylation agent. It is used to introduce difluoroalkyl groups into various substrates, thereby modifying their chemical properties for further reactions. Additionally, its role as an additive in lithium-ion batteries has been explored, where it helps stabilize interfaces between electrodes and electrolytes, enhancing performance and longevity .

Studies on the interactions of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate with other chemical species highlight its reactivity profile. Its ability to form stable complexes with various nucleophiles makes it a valuable reagent in synthetic organic chemistry. Research indicates that it can effectively react with both electrophiles and nucleophiles, facilitating diverse synthetic pathways .

Several compounds exhibit similarities to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, particularly within the realm of fluorinated compounds. Below are some notable examples:

Compound NameStructureUnique Features
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetateC4H4F4O4S\text{C}_4\text{H}_4\text{F}_4\text{O}_4\text{S}Lacks silyl group; acts as a difluorocarbene source
Difluoromethyl 2-pyridyl sulfoneC6H6F2O2S\text{C}_6\text{H}_6\text{F}_2\text{O}_2\text{S}Utilized for gem-difluoroolefination reactions
Trifluoromethyl sulfoneC3F3O2S\text{C}_3\text{F}_3\text{O}_2\text{S}Known for strong electrophilic character; used in various electrophilic reactions

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate stands out due to its trimethylsilyl group, which enhances its reactivity and stability compared to other similar compounds. This unique feature allows it to serve effectively as a versatile reagent in both organic synthesis and materials science applications.

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Trimethylsilyl 2-(fluorosulfonyl)difluoroacetate

Dates

Modify: 2023-08-15

Explore Compound Types